molecular formula C12H16O3 B13519777 3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid

3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid

Cat. No.: B13519777
M. Wt: 208.25 g/mol
InChI Key: ORIMRLKMGNZYIZ-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxymethyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Methoxymethyl)benzaldehyde and 2-methylpropanoic acid.

    Grignard Reaction: The 4-(Methoxymethyl)benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Oxidation: The resulting alcohol is then oxidized to form the corresponding carboxylic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 3-(4-(Carboxymethyl)phenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(4-(Methoxymethyl)phenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid moiety can form ionic bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Methoxybenzeneboronic acid

Uniqueness

3-(4-(Methoxymethyl)phenyl)-2-methylpropanoic acid is unique due to the presence of both a methoxymethyl group and a 2-methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-[4-(methoxymethyl)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C12H16O3/c1-9(12(13)14)7-10-3-5-11(6-4-10)8-15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14)

InChI Key

ORIMRLKMGNZYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)COC)C(=O)O

Origin of Product

United States

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